molecular formula C22H27ClN4O2S B13364608 2-[(7-chloro-3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide

2-[(7-chloro-3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B13364608
M. Wt: 447.0 g/mol
InChI Key: XGMPSGJJJPZWRU-UHFFFAOYSA-N
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Description

2-((7-Chloro-3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro group, a cyclohexyl ring, and a thioacetamide moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Chloro-3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone core.

    Introduction of the Chloro Group: Chlorination of the quinazolinone core using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Cyclohexyl Ring: Alkylation or acylation reactions to introduce the cyclohexyl group.

    Thioacetamide Formation: Reaction of the intermediate with a thioacetamide derivative.

    Final Coupling: Coupling the intermediate with N-(2-cyano-3-methylbutan-2-yl)acetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazolinone core or the cyano group, potentially yielding amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced quinazolinone derivatives.

    Substitution Products: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chloro and thioacetamide groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-((7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: Lacks the cyclohexyl and cyano groups.

    2-((3-Cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide: Lacks the chloro group.

    2-((7-Chloro-3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: Lacks the N-(2-cyano-3-methylbutan-2-yl)acetamide moiety.

Uniqueness

The unique combination of the chloro, cyclohexyl, and thioacetamide groups in 2-((7-Chloro-3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H27ClN4O2S

Molecular Weight

447.0 g/mol

IUPAC Name

2-(7-chloro-3-cyclohexyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide

InChI

InChI=1S/C22H27ClN4O2S/c1-14(2)22(3,13-24)26-19(28)12-30-21-25-18-11-15(23)9-10-17(18)20(29)27(21)16-7-5-4-6-8-16/h9-11,14,16H,4-8,12H2,1-3H3,(H,26,28)

InChI Key

XGMPSGJJJPZWRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3CCCCC3

Origin of Product

United States

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